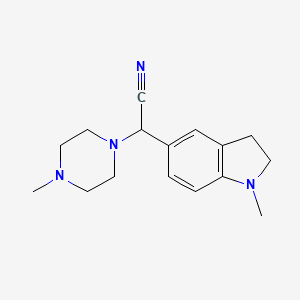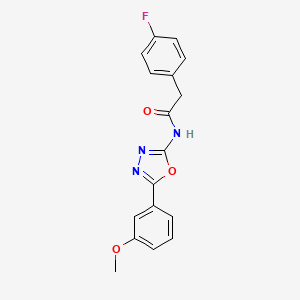
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the acetonitrile family and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound may act by modulating certain signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in certain experiments. Additionally, this compound may have some toxicity at high concentrations, which may limit its use in certain cell culture experiments.
Direcciones Futuras
For the study of this compound include further investigation of its mechanism of action, potential use in combination with other agents, animal studies, and drug development.
Métodos De Síntesis
The synthesis of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been achieved using different methods. One of the methods involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of potassium carbonate and copper powder. The reaction mixture is refluxed in acetonitrile to yield the desired product. Another method involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of sodium hydride and acetonitrile. The reaction mixture is heated under reflux to give the desired product.
Aplicaciones Científicas De Investigación
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has potential applications in scientific research. This compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVOXEBKRIPQAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)

![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)



